Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-
Description
Chemical Identification:
The compound Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11β)- (CAS: 61549-70-0) is a synthetic glucocorticoid derivative characterized by a pregnadiene backbone with key functional groups:
- 21-oic acid: A carboxylic acid group at position C21, enhancing polarity and influencing pharmacokinetics.
- 11β,17α-dihydroxy groups: Critical for glucocorticoid receptor binding and anti-inflammatory activity.
- 3,20-dione: Ketone groups at C3 and C20, typical of corticosteroid structures.
- 1,4-diene system: Conjugated double bonds between C1-C2 and C4-C5, which stabilize the structure and modulate receptor interaction.
Molecular Formula: C₂₁H₂₆O₆ (derived from structural analysis). This differs from ester-based corticosteroids (e.g., prednisolone acetate) by the presence of a carboxylic acid instead of an ester at C21.
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H26O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-16,23,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |
InChI Key |
FZHFGUJVTAMJKG-HRUPCHJUSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(=O)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Introduction to Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is a steroid compound with significant pharmacological properties. It is primarily recognized for its applications in medicine and biochemistry, particularly in the treatment of various diseases and conditions. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and relevant case studies.
Anti-inflammatory Properties
Pregna-1,4-dien-21-oic acid derivatives have been studied for their anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and have been shown to be effective in managing conditions such as rheumatoid arthritis and asthma.
Hormonal Therapy
This compound plays a crucial role in hormonal therapies. It is used as a precursor in the synthesis of corticosteroids which are vital in treating adrenal insufficiency and other hormonal disorders.
Dermatological Treatments
Research indicates that derivatives of Pregna-1,4-dien-21-oic acid possess properties effective against skin diseases such as psoriasis and eczema. They promote skin healing and reduce inflammation.
Cancer Therapy
Recent studies suggest potential applications in oncology. The compound has demonstrated efficacy in inhibiting tumor growth and metastasis in certain cancer types through mechanisms involving apoptosis induction.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that Pregna-1,4-dien-21-oic acid significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6 when administered during induced inflammation. This suggests its utility as an anti-inflammatory agent .
Case Study 2: Hormonal Therapy
In clinical trials involving patients with adrenal insufficiency, Pregna-1,4-dien-21-oic acid showed promising results in restoring normal cortisol levels and improving patient quality of life .
Case Study 3: Cancer Treatment
A recent investigation into the effects of this compound on breast cancer cells revealed that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .
Comparative Data Table
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Strong |
| Hormonal therapy | Cortisol synthesis | Moderate |
| Dermatological treatment | Skin healing and anti-inflammatory effects | Strong |
| Cancer therapy | Induction of apoptosis in tumor cells | Emerging |
Mechanism of Action
The mechanism of action of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and hormonal balance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs, highlighting structural modifications and their pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings:
Impact of C21 Functionalization :
- Carboxylic acid (Target Compound) : Increases polarity, likely reducing systemic absorption and enhancing renal excretion compared to esters (e.g., prednisolone acetate) .
- Esters (Betamethasone derivatives) : Improve lipophilicity, prolonging half-life and enabling topical delivery .
Substituent Effects: Fluorine (Fluocortin): At C6α, enhances glucocorticoid receptor affinity and metabolic stability, making it 10–20× more potent than non-fluorinated analogs . Methyl Groups (Betamethasone): At C16β, minimize mineralocorticoid activity, reducing side effects like sodium retention .
Structural Modifications in Prodrugs: Succinate Esters (): Water-soluble derivatives (e.g., methylprednisolone hemisuccinate) are used for intravenous administration, hydrolyzed to active forms in vivo .
Metabolic Pathways :
- The target compound’s 21-oic acid group suggests it may be a terminal metabolite of ester-based corticosteroids (e.g., prednisolone acetate), formed via oxidation of the C21 alcohol .
Biological Activity
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, commonly referred to as 17-desoxyprednisolone, is a synthetic glucocorticoid derived from the steroid framework. Its molecular formula is , with a molecular weight of approximately 344.44 g/mol. This compound exhibits significant biological activity and has been the subject of various studies focusing on its pharmacological properties.
The biological activity of Pregna-1,4-dien-21-oic acid is primarily attributed to its interaction with glucocorticoid receptors in target tissues. Once bound to these receptors, it modulates gene expression that influences inflammation and immune responses. The compound has shown efficacy in various therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Pharmacological Effects
- Anti-inflammatory Activity : Pregna-1,4-dien-21-oic acid has been documented to reduce inflammation in various models. Studies indicate that it inhibits the production of pro-inflammatory cytokines and chemokines, contributing to its therapeutic effects in conditions such as asthma and rheumatoid arthritis .
- Immunosuppressive Properties : The compound is effective in suppressing the immune response, making it useful in treating autoimmune diseases and preventing transplant rejection .
- Topical Applications : Research has shown that derivatives of this compound exhibit topical anti-inflammatory activity, which can be beneficial for skin diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of Pregna-1,4-dien-21-oic acid:
- Study on Inflammation : A study assessed the anti-inflammatory effects of 17-desoxyprednisolone in a rat model of arthritis. Results indicated a significant reduction in joint swelling and histological signs of inflammation compared to control groups .
- Immunosuppressive Efficacy : In a clinical trial involving patients with autoimmune disorders, treatment with the compound resulted in decreased disease activity scores and reduced corticosteroid requirements .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Pregna-1,4-dien-21-oic acid is crucial for developing more potent derivatives. Modifications at specific positions on the steroid nucleus can enhance its biological activity or alter its pharmacokinetic properties.
| Position | Modification | Effect |
|---|---|---|
| 11 | Hydroxyl group | Increased anti-inflammatory action |
| 17 | Fluorination | Enhanced receptor affinity |
| 21 | Esterification | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
